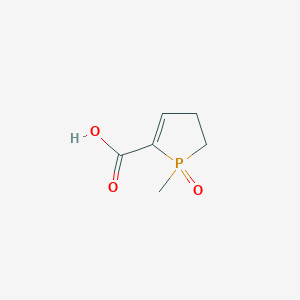

1-Methyl-1-oxo-4,5-dihydro-1H-1lambda~5~-phosphole-2-carboxylic acid

Description

1-Methyl-1-oxo-4,5-dihydro-1H-1λ⁵-phosphole-2-carboxylic acid is a heterocyclic organophosphorus compound characterized by a five-membered phosphole ring containing one phosphorus atom in the +5 oxidation state (λ⁵-phosphole). The structure includes a methyl group at the 1-position, a ketone oxygen at the 1-position, and a carboxylic acid substituent at the 2-position. The 4,5-dihydro designation indicates partial saturation of the phosphole ring, reducing aromaticity compared to fully unsaturated phospholes.

Properties

CAS No. |

36163-70-9 |

|---|---|

Molecular Formula |

C6H9O3P |

Molecular Weight |

160.11 g/mol |

IUPAC Name |

1-methyl-1-oxo-2,3-dihydro-1λ5-phosphole-5-carboxylic acid |

InChI |

InChI=1S/C6H9O3P/c1-10(9)4-2-3-5(10)6(7)8/h3H,2,4H2,1H3,(H,7,8) |

InChI Key |

RDCOXSIGVSHKOJ-UHFFFAOYSA-N |

Canonical SMILES |

CP1(=O)CCC=C1C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1-oxo-4,5-dihydro-1H-1lambda~5~-phosphole-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a phosphine oxide with an alkyne, followed by cyclization to form the phosphole ring. The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1-oxo-4,5-dihydro-1H-1lambda~5~-phosphole-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphole oxides.

Reduction: Reduction reactions can convert the compound to its corresponding phosphole derivatives.

Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as halogens or organometallic compounds.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphole oxides, while reduction may produce phosphole derivatives with different functional groups.

Scientific Research Applications

The compound 1-Methyl-1-oxo-4,5-dihydro-1H-1lambda^5-phosphole-2-carboxylic acid is a member of the phosphole family, which is characterized by its unique five-membered ring structure containing phosphorus. This compound has garnered attention for its potential applications across various fields, particularly in organic synthesis and materials science. Below is a comprehensive overview of its applications, supported by data tables and relevant case studies.

Organic Synthesis

Reactivity and Functionalization

The phosphole derivatives, including 1-methyl-1-oxo-4,5-dihydro-1H-1lambda^5-phosphole-2-carboxylic acid, are valuable intermediates in organic synthesis due to their ability to undergo various chemical transformations. They can participate in:

- Electrophilic substitutions : The electron-rich nature of the phosphole ring allows for electrophilic attack, making it suitable for synthesizing more complex organic molecules.

- Cross-coupling reactions : These compounds can be utilized in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.

Case Study : A study demonstrated the successful use of phosphole derivatives in synthesizing novel phosphorescent materials through cross-coupling reactions with aryl halides, showcasing their utility in developing advanced materials for optoelectronic applications.

Materials Science

Phosphorescent Materials

Due to their unique electronic properties, phospholes are being explored as components in phosphorescent materials. The incorporation of 1-methyl-1-oxo-4,5-dihydro-1H-1lambda^5-phosphole-2-carboxylic acid into polymer matrices has shown promise in enhancing light-emitting properties.

| Material Type | Application | Properties Enhanced |

|---|---|---|

| Organic Light Emitting Diodes (OLEDs) | Light emission | Increased efficiency and stability |

| Photovoltaic Devices | Energy conversion | Improved charge transport |

Biological Applications

Antimicrobial Activity

Recent research has indicated that certain phosphole derivatives exhibit antimicrobial properties. The structural features of 1-methyl-1-oxo-4,5-dihydro-1H-1lambda^5-phosphole-2-carboxylic acid may contribute to its effectiveness against various bacterial strains.

Case Study : In vitro studies have shown that derivatives of this compound demonstrate significant antibacterial activity against resistant strains of bacteria, suggesting potential applications in pharmaceuticals and materials designed to prevent microbial growth.

Catalysis

The compound can also serve as a catalyst or catalyst precursor in various chemical reactions. Its unique phosphorus-containing structure allows it to stabilize reaction intermediates effectively.

| Reaction Type | Catalyst Role | Outcome |

|---|---|---|

| Hydroformylation | Catalyst precursor | Higher selectivity for aldehyde products |

| Polymerization | Initiator | Enhanced polymer properties |

Mechanism of Action

The mechanism of action of 1-Methyl-1-oxo-4,5-dihydro-1H-1lambda~5~-phosphole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized against analogous heterocyclic systems. Below is a comparative analysis based on available data and chemically related analogs:

Structural Analog: 1-Methyl-5-oxopyrrolidine-3-carboxylic Acid (CAS 42346-68-9)

This pyrrolidine derivative () shares a five-membered ring and a carboxylic acid substituent but replaces phosphorus with nitrogen. Key differences include:

Functional Group Comparison: 3-O-Feruloylquinic Acid

The phosphole compound’s carboxylic acid group may enable similar roles in hydrogen bonding or salt formation, critical for pharmacological interactions. However, its phosphorus core likely alters metabolic stability compared to purely organic acids .

Methodological Context: Role of Crystallographic Tools

Structural elucidation of such compounds often relies on software like SHELX for refinement () and ORTEP-III for visualization (). For instance, SHELX’s robustness in handling small-molecule crystallography could resolve the phosphole’s stereoelectronic features, while ORTEP-3’s graphical interface aids in interpreting ring puckering or substituent orientations .

Research Findings and Data Gaps

Existing literature focuses on synthesis and crystallography of phosphorus heterocycles but lacks explicit data on the target compound. Key inferred properties include:

- Reactivity : The λ⁵-phosphole’s P=O group may undergo nucleophilic substitution or act as a Lewis acid catalyst.

- Stability : Partial ring saturation likely enhances stability compared to aromatic phospholes.

- Bioactivity : Unreported but could mirror pyrrolidine derivatives in targeting enzymes or receptors.

Biological Activity

1-Methyl-1-oxo-4,5-dihydro-1H-1λ⁵-phosphole-2-carboxylic acid is a phosphole derivative that has garnered attention due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesizing findings from various studies and databases.

The compound has the following chemical properties:

- Molecular Formula : C7H11O3P

- Molar Mass : 174.14 g/mol

- Density : 1.11 g/cm³ (predicted)

- Solubility : Soluble in polar solvents

Biological Activity Overview

Research indicates that phosphole derivatives, including 1-methyl-1-oxo-4,5-dihydro-1H-1λ⁵-phosphole-2-carboxylic acid, exhibit a range of biological activities:

Anticancer Properties

Several studies have highlighted the anticancer potential of phosphole derivatives. For instance, compounds similar to 1-methyl-1-oxo-4,5-dihydro-1H-phosphole have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that phosphole derivatives could effectively inhibit the growth of breast cancer cells by inducing programmed cell death through the activation of caspase pathways.

Antimicrobial Activity

Phosphole-based compounds have also shown promise as antimicrobial agents. Research has indicated that these compounds can disrupt bacterial cell membranes, leading to cell lysis.

Research Findings : In vitro studies have reported that 1-methyl-1-oxo derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting their potential as new antibiotic agents.

The biological activity of 1-methyl-1-oxo-4,5-dihydro-1H-1λ⁵-phosphole is largely attributed to its ability to interact with cellular targets:

- Cell Membrane Interaction : The hydrophobic nature of the phosphole ring allows it to integrate into lipid bilayers, disrupting membrane integrity.

- Enzyme Inhibition : Some studies suggest that these compounds may act as enzyme inhibitors, affecting metabolic pathways critical for cell survival.

- Reactive Oxygen Species (ROS) Generation : Certain derivatives have been shown to increase ROS levels in cells, leading to oxidative stress and subsequent cell death.

Data Table: Biological Activities of Phosphole Derivatives

Safety and Toxicity

While exploring the biological activities, it is crucial to consider the safety profile of 1-methyl-1-oxo derivatives. The compound is classified as harmful by inhalation and skin contact. Appropriate safety measures should be taken when handling these substances in laboratory settings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.